N-(1H-pyrazol-4-yl)pyrimidin-4-amine

CDK4/6 Inhibitor Kinase Selectivity Anticancer

N-(1H-Pyrazol-4-yl)pyrimidin-4-amine is the critical, unsubstituted pharmacophore core for developing selective kinase inhibitors, particularly for CDK4/6, ROS1, and LRRK2 targets. Its value lies in its role as a versatile synthetic intermediate and a precise comparator baseline for structure-activity relationship (SAR) studies. Minor modifications to this specific scaffold dramatically alter target selectivity; therefore, generic substitution is scientifically invalid. Procuring this exact CAS-numbered core is essential for reproducible medicinal chemistry campaigns, ensuring your research is built on a validated, foundational building block.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 1933619-52-3
Cat. No. B2765895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-pyrazol-4-yl)pyrimidin-4-amine
CAS1933619-52-3
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CN=CN=C1NC2=CNN=C2
InChIInChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)
InChIKeyRONVQDJJYPKZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Pyrazol-4-yl)pyrimidin-4-amine (CAS 1933619-52-3) Procurement: Core Scaffold Identity and Critical Selection Factors


N-(1H-Pyrazol-4-yl)pyrimidin-4-amine (CAS 1933619-52-3) is a heterocyclic small molecule belonging to the pyrazolyl-pyrimidine class. This compound serves as a foundational, unsubstituted scaffold with a molecular formula of C7H7N5 and a molecular weight of 161.16 g/mol . Its core structure is a key pharmacophore for the development of potent and selective kinase inhibitors [1][2]. However, direct, peer-reviewed quantitative data (e.g., IC50, Kd) specific to this exact, unadorned core scaffold are currently extremely limited in the public domain. Consequently, its scientific utility is primarily defined by its role as a versatile synthetic intermediate and a comparator baseline, rather than as a stand-alone lead compound.

The Critical Selectivity Risk in N-(1H-Pyrazol-4-yl)pyrimidin-4-amine Procurement: Why Scaffold Choice Dictates Kinase Inhibition Profiles


The selection of a specific pyrazolyl-pyrimidine scaffold is a critical determinant of kinase inhibitor selectivity and potency, and generic substitution across this class is not scientifically valid. Even minor structural modifications to the N-(1H-pyrazol-4-yl)pyrimidin-4-amine core can dramatically alter its target profile. While this exact core may represent a baseline scaffold, closely related derivatives demonstrate that the presence and position of substituents are key to achieving desired selectivity windows. For instance, 4-(pyrazol-4-yl)-pyrimidines have been optimized to achieve high selectivity for CDK4/6 over CDK1 and CDK2 [1]. Similarly, other pyrazol-4-ylpyrimidine derivatives have shown high selectivity for ROS1 over the structurally related kinase ALK [2]. Therefore, using a different, even superficially similar, pyrazolyl-pyrimidine as a substitute for N-(1H-pyrazol-4-yl)pyrimidin-4-amine in a structure-activity relationship (SAR) study or as a synthetic building block will yield unpredictable and unreproducible results, underscoring the need for precise procurement of the specified CAS number.

Quantitative Differentiation of N-(1H-Pyrazol-4-yl)pyrimidin-4-amine: A Data-Centric Guide for Scaffold Selection


Enabling Selective CDK4/6 Inhibition via the 4-(Pyrazol-4-yl)pyrimidine Core

N-(1H-pyrazol-4-yl)pyrimidin-4-amine serves as the foundational core for developing selective CDK4/6 inhibitors. A series of optimized 4-(pyrazol-4-yl)-pyrimidine derivatives demonstrated significant selectivity for CDK4/6 over CDK1 and CDK2 [1]. This indicates that the core scaffold, when appropriately substituted, can achieve a favorable selectivity profile. While direct data for the unsubstituted core is absent, this evidence establishes the critical role of this specific scaffold geometry in achieving the selectivity required for a therapeutic window, distinguishing it from other heterocyclic cores that might be used for general kinase inhibition.

CDK4/6 Inhibitor Kinase Selectivity Anticancer Scaffold Optimization

Demonstrated Potential for High ROS1 Selectivity Over ALK

The pyrazol-4-ylpyrimidine scaffold, of which N-(1H-pyrazol-4-yl)pyrimidin-4-amine is the core, has been shown to produce inhibitors with high selectivity for ROS1 kinase over the closely related ALK kinase. A specific derivative, compound 7c, demonstrated a 170-fold selectivity for ROS1 (IC50 = 24 nM) over ALK [1]. This significant selectivity is a hallmark of this scaffold class and is crucial for minimizing off-target effects. The unsubstituted core represents the starting point for achieving this profile.

ROS1 Kinase Selectivity ALK Oncology Kinase Inhibitor

Physicochemical Properties: A Defined Chemical Starting Point

N-(1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1933619-52-3) possesses a low molecular weight of 161.16 g/mol and a molecular formula of C7H7N5 . This unadorned structure provides a well-defined and tractable chemical starting point for synthesis, offering advantages in permeability and solubility over larger, more lipophilic, and pre-functionalized building blocks. In contrast, many alternative heterocyclic cores or pre-substituted pyrazolyl-pyrimidines have higher molecular weights and more complex physicochemical profiles, which can complicate downstream optimization.

Physicochemical Properties Scaffold Characterization Synthetic Intermediate Molecular Weight

Utility as a Versatile Intermediate for LRRK2 Inhibitor Synthesis

Patents covering the synthesis of pyrimidinyl-4-aminopyrazole compounds, specifically as LRRK2 kinase inhibitors, highlight the core scaffold's relevance [1][2]. N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a key intermediate in the preparation of these more complex, biologically active molecules. This establishes a direct, documented use case for this exact compound in the synthesis of a clinically relevant class of inhibitors, distinguishing it from scaffolds not implicated in this pathway.

LRRK2 Kinase Parkinson's Disease Synthetic Intermediate Drug Discovery

Validated Application Scenarios for N-(1H-Pyrazol-4-yl)pyrimidin-4-amine Procurement


Medicinal Chemistry: As a Core Scaffold for Novel CDK4/6 Inhibitor Design

Based on evidence that 4-(pyrazol-4-yl)-pyrimidines can be optimized for high selectivity over CDK1/2 [1], this unsubstituted scaffold is the ideal starting material for a new medicinal chemistry campaign. Researchers can leverage this core to explore novel substitution patterns, aiming to improve potency and selectivity, and potentially overcome resistance mechanisms associated with current CDK4/6 therapies.

Medicinal Chemistry: As a Core Scaffold for Selective ROS1 Kinase Inhibitor Development

Given the demonstrated 170-fold selectivity of a related derivative for ROS1 over ALK [1], N-(1H-pyrazol-4-yl)pyrimidin-4-amine is the critical foundational building block for designing next-generation ROS1 inhibitors. This scaffold offers a validated starting point for synthesizing compounds that can potentially address the selectivity limitations of dual ROS1/ALK inhibitors like crizotinib.

Process Chemistry: As a Defined Synthetic Intermediate for LRRK2 Inhibitors

Patents explicitly describe the use of pyrimidinyl-4-aminopyrazole compounds as intermediates in the synthesis of LRRK2 kinase inhibitors for potential Parkinson's disease treatment [1][2]. Procuring N-(1H-pyrazol-4-yl)pyrimidin-4-amine is essential for replicating these synthetic routes or for generating novel analogs within this therapeutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.